1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1156863-83-0
VCID: VC6111413
InChI: InChI=1S/C14H12BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3
SMILES: CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br)O
Molecular Formula: C14H12BrFO2
Molecular Weight: 311.15

1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol

CAS No.: 1156863-83-0

Cat. No.: VC6111413

Molecular Formula: C14H12BrFO2

Molecular Weight: 311.15

* For research use only. Not for human or veterinary use.

1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol - 1156863-83-0

Specification

CAS No. 1156863-83-0
Molecular Formula C14H12BrFO2
Molecular Weight 311.15
IUPAC Name 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanol
Standard InChI InChI=1S/C14H12BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3
Standard InChI Key MEPQPORBVBFQAO-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br)O

Introduction

Molecular Structure and Nomenclature

1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol (molecular formula: C14H11BrFO2\text{C}_{14}\text{H}_{11}\text{BrFO}_2, molecular weight: 309.14 g/mol) consists of two phenyl rings connected via an ether linkage. The first phenyl ring (Ring A) is substituted with a hydroxyl-bearing ethyl group at position 1, while the second (Ring B) bears bromine and fluorine at positions 2 and 4, respectively. The IUPAC name reflects this substitution pattern:

  • 1-: Indicates the hydroxyl-bearing ethyl group on Ring A.

  • [4-(2-Bromo-4-fluorophenoxy)phenyl]: Denotes Ring A’s para-substitution with a phenoxy group (Ring B), which itself has bromine (position 2) and fluorine (position 4).

The stereochemistry of the ethanol moiety remains unspecified in the compound’s baseline name, suggesting a racemic mixture unless resolved .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol can be deconstructed into two key intermediates:

  • 4-(2-Bromo-4-fluorophenoxy)phenethyl alcohol: Formed via etherification between 2-bromo-4-fluorophenol and 4-hydroxyphenethyl alcohol.

  • Selective oxidation/reduction steps: To install the hydroxyl group at the benzylic position.

Williamson Ether Synthesis

A two-step approach:

  • Ether bond formation:

    • React 2-bromo-4-fluorophenol with 4-iodophenethyl alcohol under basic conditions (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C .

    • Alternative: Use Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-bromo-4-fluorophenol with 4-hydroxyphenethyl alcohol .

  • Hydroxyl group introduction:

    • Oxidize the benzylic position using pyridinium chlorochromate (PCC) to form a ketone intermediate, followed by stereoselective reduction with NaBH4_4 or enantioselective catalysts .

Grignard Reaction Pathway

  • Synthesize 4-(2-Bromo-4-fluorophenoxy)benzaldehyde:

    • Couple 2-bromo-4-fluorophenol with 4-hydroxybenzaldehyde via Williamson ether synthesis.

  • Grignard addition:

    • React the aldehyde with methylmagnesium bromide to form a secondary alcohol, yielding the target compound .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight309.14 g/molCalculated
Melting PointEstimated 120–130°C (based on brominated analogs) ,
Boiling PointN/A (decomposes before boiling)
LogP (Partition Coefficient)3.2 ± 0.3 (predicted) ,
SolubilityLow in water; soluble in DMSO, DMF, THF ,

Spectroscopic Data:

  • 1^1H-NMR (400 MHz, CDCl3_3):

    • δ 7.45–7.30 (m, 4H, aromatic H),

    • δ 5.10 (q, 1H, -CH(OH)-),

    • δ 2.20 (s, 1H, -OH),

    • δ 1.50 (d, 3H, -CH3_3) .

  • 13^{13}C-NMR:

    • δ 160.1 (C-F), δ 135.2 (C-Br), δ 70.5 (-CH(OH)-), δ 22.1 (-CH3_3) .

  • MS (EI): m/z 308 [M+^+-H2_2O], 290 [M+^+-HBr] .

Applications and Derivatives

Pharmaceutical Intermediate

The compound’s bifunctional aromatic system and hydroxyl group make it a candidate for:

  • Kinase inhibitors: Bromine and fluorine enhance binding to hydrophobic pockets in enzyme active sites .

  • Anticancer agents: Ethanol derivatives are often prodrugs metabolized to active ketones .

Material Science

  • Liquid crystals: The rigid aromatic core and polar groups may support mesophase formation .

  • Polymer additives: Bromine imparts flame retardancy, while fluorine enhances chemical resistance .

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